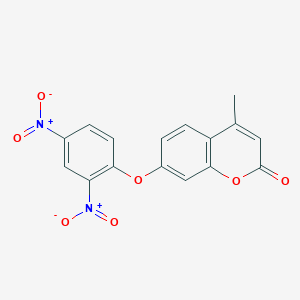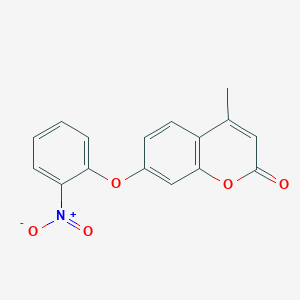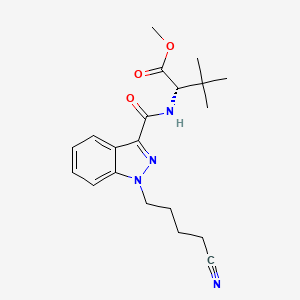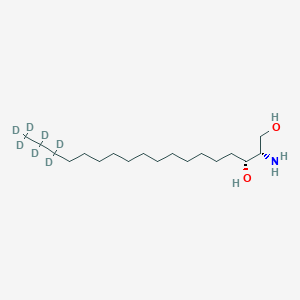
D-erythro-sphinganine-d7
Descripción general
Descripción
Esfinganina-d7 (d180): es una forma deuterada de esfinganina, un intermedio esfingolípido. Se utiliza como un estándar interno para la cuantificación de esfinganina mediante cromatografía de gases o espectrometría de masas de cromatografía líquida. La esfinganina es un precursor de la ceramida y la esfingosina, que son componentes cruciales en la señalización celular y la integridad estructural .
Mecanismo De Acción
La esfinganina-d7 (d18:0) ejerce sus efectos a través de su papel como precursor de la ceramida y la esfingosina. Estas moléculas están involucradas en varios procesos celulares, incluida la apoptosis, el crecimiento celular y la diferenciación. La esfinganina-1-fosfato, una forma fosforilada de esfinganina, actúa como una molécula de señalización en las vías de señalización celular .
Análisis Bioquímico
Biochemical Properties
D-erythro-sphinganine-d7 is a precursor to ceramide and sphingosine . It is also a substrate of sphingosine kinases, which generate sphinganine-1-phosphate . This compound interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La esfinganina-d7 (d18:0) se sintetiza mediante la deuteración de la esfinganina. El proceso implica la incorporación de átomos de deuterio en la molécula de esfinganina. Esto se puede lograr a través de varias reacciones químicas, incluida la hidrogenación catalítica en presencia de gas deuterio .
Métodos de producción industrial: La producción industrial de esfinganina-d7 (d18:0) generalmente implica procesos de deuteración a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con los requisitos estrictos para su uso como estándar interno en aplicaciones analíticas .
Análisis De Reacciones Químicas
Tipos de reacciones: La esfinganina-d7 (d18:0) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La esfinganina se puede oxidar para formar esfingosina.
Fosforilación: La esfinganina se puede fosforilar mediante esfingosin quinasas para formar esfinganina-1-fosfato.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Fosforilación: Las esfingosin quinasas se utilizan como catalizadores en presencia de trifosfato de adenosina.
Principales productos:
Oxidación: Esfingosina.
Fosforilación: Esfinganina-1-fosfato.
Aplicaciones Científicas De Investigación
Química: La esfinganina-d7 (d18:0) se utiliza como un estándar interno en la cuantificación de esfinganina en varias técnicas analíticas, incluida la cromatografía de gases y la espectrometría de masas de cromatografía líquida .
Biología y medicina: La esfinganina y sus derivados juegan un papel significativo en las vías de señalización celular. Están involucrados en la regulación del crecimiento celular, la diferenciación y la apoptosis. Los niveles de esfinganina también se estudian en relación con ciertas micotoxinas y cánceres .
Industria: En la industria farmacéutica, la esfinganina-d7 (d18:0) se utiliza en el desarrollo y control de calidad de fármacos dirigidos al metabolismo de los esfingolípidos .
Comparación Con Compuestos Similares
Compuestos similares:
Esfingosina: Otro intermedio esfingolípido involucrado en la señalización celular.
Ceramida: Un componente clave en la vía del metabolismo de los esfingolípidos.
Esfinganina-1-fosfato: Una forma fosforilada de esfinganina con funciones de señalización.
Singularidad: La esfinganina-d7 (d18:0) es única debido a su naturaleza deuterada, lo que la convierte en un estándar interno ideal para la cuantificación analítica. Su estabilidad y similitud con la esfinganina no deuterada permiten mediciones precisas y confiables en diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-GEZFCKIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


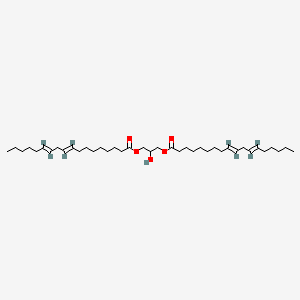
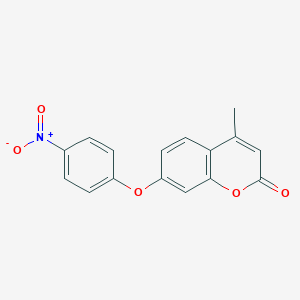
![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

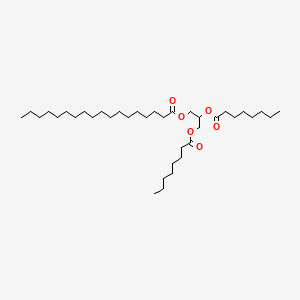
![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)
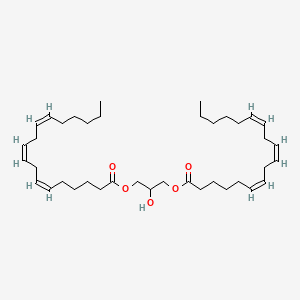
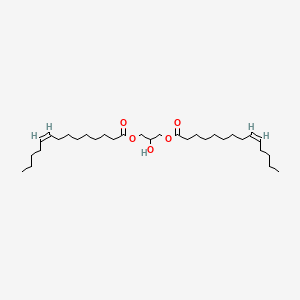
![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
